2-amino-3-hydroxy-N-methylpropanamide hydrochloride
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Overview
Description
2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt form of 2-amino-3-hydroxy-N-methylpropanamide. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-3-hydroxy-N-methylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-hydroxy-2-methylpropanamide hydrochloride
- 3-amino-3-imino-N-methylpropanamide hydrochloride
- N-methylpropanamide
Uniqueness
2-amino-3-hydroxy-N-methylpropanamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups enable a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C4H11ClN2O2 |
---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-4(8)3(5)2-7;/h3,7H,2,5H2,1H3,(H,6,8);1H |
InChI Key |
XINMWXLNOACQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CO)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.